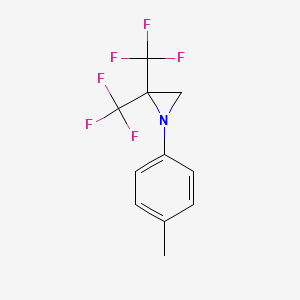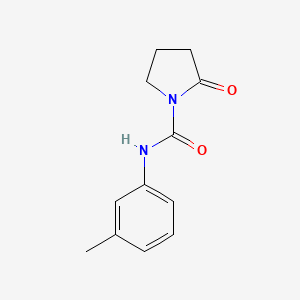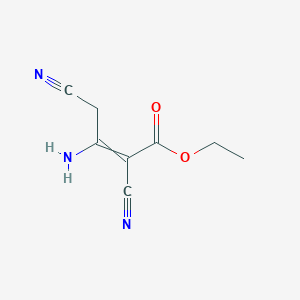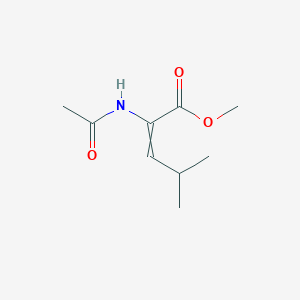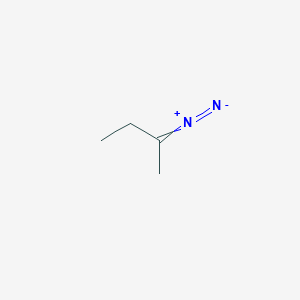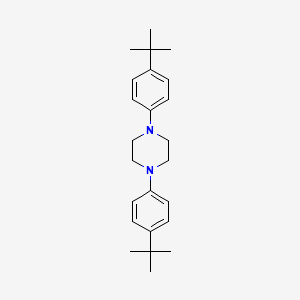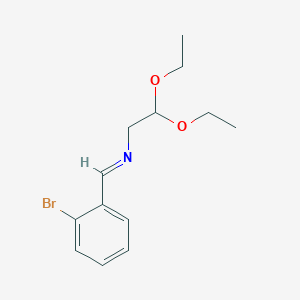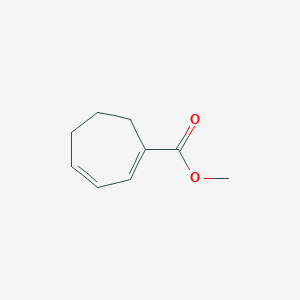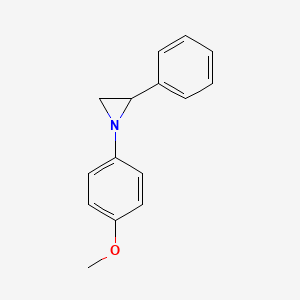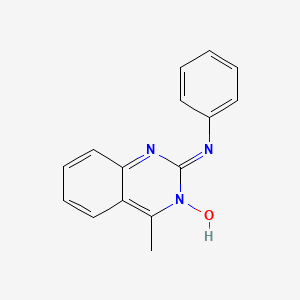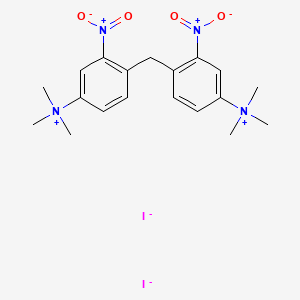phenylphosphanium CAS No. 63712-92-5](/img/structure/B14486400.png)
[2-(1-Chlorocyclopentyl)ethyl](oxo)phenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chlorocyclopentyl)ethylphenylphosphanium: is a chemical compound with the molecular formula C₁₃H₁₇ClOP It is characterized by the presence of a chlorocyclopentyl group attached to an ethyl chain, which is further connected to an oxo-phenylphosphanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chlorocyclopentyl)ethylphenylphosphanium involves the reaction of cyclopentanone with ethylphenylphosphine in the presence of a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Chlorocyclopentyl)ethylphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorocyclopentyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(1-Chlorocyclopentyl)ethylphenylphosphanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for developing new synthetic methodologies .
Biology: The compound’s potential biological activity is of interest for studying enzyme interactions and cellular processes. It may serve as a probe in biochemical assays to investigate specific pathways .
Medicine: In medicine, research is ongoing to explore the compound’s potential therapeutic applications. Its ability to interact with biological targets suggests it could be a candidate for drug development .
Industry: Industrially,
Eigenschaften
CAS-Nummer |
63712-92-5 |
|---|---|
Molekularformel |
C13H17ClOP+ |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
2-(1-chlorocyclopentyl)ethyl-oxo-phenylphosphanium |
InChI |
InChI=1S/C13H17ClOP/c14-13(8-4-5-9-13)10-11-16(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2/q+1 |
InChI-Schlüssel |
GUEQQXVVUGWWOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CC[P+](=O)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



